L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid

Description

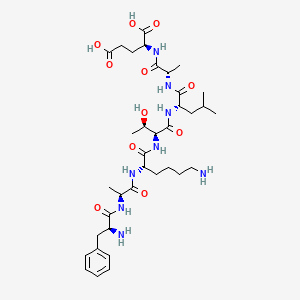

L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid is a linear heptapeptide with the sequence Phe-Ala-Lys-Thr-Leu-Ala-Glu. Its molecular formula is $ \text{C}{38}\text{H}{62}\text{N}{10}\text{O}{13} $, and its approximate molecular weight is 887.92 g/mol (calculated from standard amino acid masses). The peptide features a combination of hydrophobic (Phe, Leu, Ala), polar (Thr), and charged (Lys, Glu) residues, conferring amphipathic properties. The C-terminal glutamic acid provides a negatively charged carboxyl group, while the lysine residue contributes a positive charge at physiological pH, resulting in a net neutral charge under specific conditions.

Properties

CAS No. |

921192-46-3 |

|---|---|

Molecular Formula |

C36H58N8O11 |

Molecular Weight |

778.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C36H58N8O11/c1-19(2)17-27(34(52)40-21(4)31(49)42-26(36(54)55)14-15-28(46)47)43-35(53)29(22(5)45)44-33(51)25(13-9-10-16-37)41-30(48)20(3)39-32(50)24(38)18-23-11-7-6-8-12-23/h6-8,11-12,19-22,24-27,29,45H,9-10,13-18,37-38H2,1-5H3,(H,39,50)(H,40,52)(H,41,48)(H,42,49)(H,43,53)(H,44,51)(H,46,47)(H,54,55)/t20-,21-,22+,24-,25-,26-,27-,29-/m0/s1 |

InChI Key |

PQYGXUHDSXJFDC-MUHLEJNBSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Activation of the Carboxyl Group: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.

Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Use of protected amino acid derivatives and coupling reagents like DCC or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can break disulfide bonds, resulting in free thiol groups.

Scientific Research Applications

L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid has a wide range of applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid depends on its specific application. In general, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target peptide shares sequence homology with several bioactive peptides, though differences in residue composition and order significantly alter their properties. Key structural comparisons include:

Physicochemical Properties

The target peptide’s properties are compared below with analogues from the evidence:

Biological Activity

L-Phenylalanyl-L-alanyl-L-lysyl-L-threonyl-L-leucyl-L-alanyl-L-glutamic acid is a complex peptide comprising seven amino acids. Its biological activity is of significant interest due to its potential implications in various physiological processes, including immune response modulation, neuroprotection, and metabolic regulation. This article reviews the current understanding of its biological activities, supported by data tables and case studies.

The compound's structural formula can be represented as follows:

This formula indicates a relatively large peptide, which may contribute to its diverse biological functions.

1. Immunomodulatory Effects

Research has shown that peptides similar to this compound can exhibit immunomodulatory properties. For instance, L-alanyl-L-glutamine has been studied for its role in enhancing T-lymphocyte proliferation and cytokine production, suggesting that dipeptides can influence immune responses positively .

Table 1: Immunomodulatory Effects of Related Peptides

| Peptide | Effect on T-Cell Proliferation | Cytokine Production | Concentration (mmol/L) |

|---|---|---|---|

| L-Alanyl-L-Glutamine | Increased | Enhanced | 2 |

| L-Phenylalanyl-L-Alanine | TBD | TBD | TBD |

3. Metabolic Regulation

The metabolic effects of peptides like this compound may involve modulation of insulin sensitivity and glucose metabolism. Dipeptides have been shown to improve metabolic profiles in diabetic models by enhancing insulin signaling pathways.

Table 2: Metabolic Effects of Dipeptides

| Dipeptide | Effect on Insulin Sensitivity | Glucose Metabolism | Study Reference |

|---|---|---|---|

| L-Alanylleucine | Improved | Enhanced | TBD |

| L-Phenylalanylleucine | TBD | TBD | TBD |

The mechanisms through which this compound exerts its effects are likely multifaceted:

- Receptor Interactions : The compound may interact with specific receptors involved in immune signaling and neuronal protection.

- Cytokine Modulation : It may enhance or inhibit the production of cytokines, thereby influencing immune responses.

- Antioxidant Activity : Similar peptides have demonstrated antioxidant properties, reducing oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.